![molecular formula C16H13F2N3OS B2967688 (3,4-difluorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851807-66-4](/img/structure/B2967688.png)
(3,4-difluorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
Scientific Research Applications
Mechanism: These compounds effectively inhibited collagen expression and hydroxyproline content in vitro. This suggests that they may serve as novel anti-fibrotic drugs .
Heterocyclic Compound Libraries
The pyrimidine core is considered a privileged structure in medicinal chemistry. Pyrimidine derivatives have diverse biological and pharmaceutical activities, including:
- Antifibrotic Compounds : As demonstrated by the synthesized derivatives, pyrimidines can also act as antifibrotic agents .
Novel Biheterocycle Synthesis
In a related context, researchers have proposed a method for synthesizing an original biheterocycle called 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one . This compound is based on the reaction of acetyl-containing furan-3-carboxylates with hydrazine hydrate .
Selective Introduction of Fluorine
Selective introduction of fluorine-containing functional groups into organic molecules has become crucial for discovering new drugs, agrochemicals, and advanced functional materials. Recent advancements include the introduction of difluoromethyl (CF2) groups into organic compounds .
properties
IUPAC Name |
(3,4-difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-13-4-3-12(8-14(13)18)15(22)21-7-6-20-16(21)23-10-11-2-1-5-19-9-11/h1-5,8-9H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLZIPVOWNEXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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